molecular formula C18H19N3O B2649047 N-(3-(1H-pyrrol-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1226434-69-0

N-(3-(1H-pyrrol-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No. B2649047
CAS RN: 1226434-69-0
M. Wt: 293.37
InChI Key: JLCIEEBJECIPRL-UHFFFAOYSA-N
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Description

“N-(3-(1H-pyrrol-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide” is a complex organic compound that contains two pyrrole groups, which are five-membered aromatic rings containing one nitrogen atom, and a benzamide group, which is a benzene ring attached to an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two pyrrole rings, a benzene ring, and an amide group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

Pyrrole and benzamide groups can participate in a variety of chemical reactions. Pyrrole can undergo electrophilic substitution reactions, while benzamide can react with various reagents due to the presence of the amide group .

Scientific Research Applications

Crystal Structure Analysis

The research into crystal structures provides a foundational understanding of molecular interactions and arrangements. One study details the crystal structure of an N-(pyridin-2-ylmethyl)benzamide derivative, focusing on the orientation differences between molecules in the unit and highlighting the potential for examining similar compounds like N-(3-(1H-pyrrol-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide for structural insights and applications in material science or pharmaceuticals (Artheswari et al., 2019).

Anticancer Research

Compounds structurally related to this compound, such as those containing pyrrol and benzamide groups, have been explored for their potential anticancer properties. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide exhibits selective inhibition of histone deacetylases, which is critical in cancer cell proliferation and apoptosis, indicating a pathway for this compound in oncological research (Zhou et al., 2008).

Synthetic Methodologies

The stereoselective synthesis of complex organic molecules is crucial for developing pharmaceuticals and new materials. Research into the synthesis of related compounds, such as (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, provides insights into methodologies that could be applied to synthesize this compound and explore its applications (Lall et al., 2012).

Chemical Reactivity and Electrophoresis

The analysis of related compounds through electrophoresis techniques demonstrates the broader applicability of this compound in understanding its reactivity, separation, and purification, which is essential for both research and industrial applications (Ye et al., 2012).

Photophysical Properties

Studying the photophysical properties of compounds can lead to applications in sensors, organic electronics, and fluorescence microscopy. Research into pyridyl substituted benzamides with aggregation-enhanced emission and stimuli-responsive properties offers a framework for exploring the photophysical characteristics of this compound (Srivastava et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

4-pyrrol-1-yl-N-(3-pyrrol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(19-10-5-13-20-11-1-2-12-20)16-6-8-17(9-7-16)21-14-3-4-15-21/h1-4,6-9,11-12,14-15H,5,10,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCIEEBJECIPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCNC(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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